Home > Products > Screening Compounds P32028 > 6-Chloro-3-iodopyrazolo[1,5-a]pyrimidine
6-Chloro-3-iodopyrazolo[1,5-a]pyrimidine -

6-Chloro-3-iodopyrazolo[1,5-a]pyrimidine

Catalog Number: EVT-8353830
CAS Number:
Molecular Formula: C6H3ClIN3
Molecular Weight: 279.46 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

6-Chloro-3-iodopyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound features a pyrazole ring fused with a pyrimidine ring, along with chlorine and iodine substituents at specific positions. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Source and Classification

6-Chloro-3-iodopyrazolo[1,5-a]pyrimidine can be synthesized through various methods, primarily involving the cyclization of appropriate precursors. It is classified as a halogenated pyrazolo derivative, which is important for its reactivity and potential applications in pharmaceuticals and agrochemicals. The compound is often studied for its role in the synthesis of more complex molecules used in medicinal chemistry and materials science.

Synthesis Analysis

Methods and Technical Details

The synthesis of 6-Chloro-3-iodopyrazolo[1,5-a]pyrimidine has been achieved through several methodologies:

  1. One-Pot Synthesis: A prominent method involves a three-component reaction of amino pyrazoles, enaminones (or chalcones), and sodium halides under oxidative conditions. This method utilizes potassium persulfate as an oxidant to facilitate the cyclocondensation reaction followed by halogenation, resulting in high yields of the desired product .
  2. Microwave-Assisted Synthesis: Another efficient approach employs microwave irradiation to accelerate the reaction between β-enaminones and amino pyrazoles, leading to regioselective halogenation. This method is characterized by reduced reaction times and improved yields, making it a suitable option for synthesizing various halogenated derivatives .
  3. Halogenation Reactions: The compound can be further modified through halogenation using reagents like N-iodosuccinimide or hypervalent iodine(III), which allows for selective substitution at the iodine position under mild conditions .
Molecular Structure Analysis

Structure and Data

6-Chloro-3-iodopyrazolo[1,5-a]pyrimidine features a fused ring system consisting of:

  • Pyrazole Ring: A five-membered ring containing two nitrogen atoms.
  • Pyrimidine Ring: A six-membered ring containing two nitrogen atoms.
  • Substituents: Chlorine at position 6 and iodine at position 3.

The molecular formula for this compound is C6_6H4_4ClI2_2N3_3, with a molecular weight of approximately 269.48 g/mol. The structural integrity and functional groups present in this compound contribute significantly to its chemical reactivity and potential biological activity.

Chemical Reactions Analysis

Reactions and Technical Details

6-Chloro-3-iodopyrazolo[1,5-a]pyrimidine undergoes various chemical reactions due to the presence of halogens:

  1. Nucleophilic Substitution Reactions: The chlorine and iodine atoms can participate in nucleophilic substitution reactions with nucleophiles such as sodium azide or potassium tert-butoxide, allowing for further functionalization of the molecule.
  2. Oxidation and Reduction: The compound can be subjected to oxidation or reduction processes, enabling the formation of different derivatives that may exhibit enhanced biological properties.
  3. Coupling Reactions: It can also participate in coupling reactions like Suzuki-Miyaura or Sonogashira couplings, facilitating the creation of more complex structures that are valuable in pharmaceutical applications.
Mechanism of Action

Process and Data

The mechanism of action for 6-Chloro-3-iodopyrazolo[1,5-a]pyrimidine largely depends on its interactions with biological targets. The presence of halogens can enhance binding affinity to specific receptors or enzymes, potentially leading to inhibition or modulation of biological pathways. Research indicates that compounds within this class may exhibit anticancer properties by interfering with cellular signaling pathways or inducing apoptosis in cancer cells.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

6-Chloro-3-iodopyrazolo[1,5-a]pyrimidine exhibits several notable physical and chemical properties:

These properties are crucial for determining the compound's behavior during synthesis, storage, and application in research.

Applications

Scientific Uses

6-Chloro-3-iodopyrazolo[1,5-a]pyrimidine has several applications in scientific research:

  1. Medicinal Chemistry: It serves as a building block for synthesizing various pharmaceutical compounds, particularly those targeting cancer or inflammatory diseases.
  2. Material Science: The compound's unique structure allows it to be explored for use in developing new materials with specific electronic or optical properties.
  3. Research Tool: It may be utilized in biological assays to investigate the mechanisms of action of related compounds or to screen for new therapeutic agents.
Introduction to Pyrazolo[1,5-a]pyrimidine Scaffolds in Medicinal Chemistry

Structural and Functional Significance of Pyrazolo[1,5-a]pyrimidine Derivatives

Pyrazolo[1,5-a]pyrimidine represents a privileged bicyclic heterocyclic scaffold in drug design, characterized by a fused pyrazole-pyrimidine structure that confers remarkable versatility in molecular recognition. This rigid, planar framework enables robust interactions with diverse biological targets through multiple mechanisms:

  • Hydrogen Bonding Capability: Nitrogen atoms at positions 1 and 3 (pyrazole ring) and position 5 (pyrimidine ring) serve as hydrogen bond acceptors, while C7 hydrogens can function as hydrogen bond donors [3] [7]. This facilitates complementary binding to kinase ATP pockets.
  • Electron-Deficient Nature: The π-deficient system promotes stacking interactions with aromatic residues in target proteins and enhances solubility properties compared to carbocyclic analogs [6] [8].
  • Synthetic Versatility: Positions 2, 3, 5, 6, and 7 are amenable to regioselective modification, enabling precise optimization of pharmacological properties [3] [6]. This flexibility has yielded clinically significant protein kinase inhibitors, including Larotrectinib and Repotrectinib for NTRK fusion cancers, where the pyrazolo[1,5-a]pyrimidine core directly coordinates with kinase hinge regions [1] [7].

Table 1: Impact of Pyrazolo[1,5-a]pyrimidine Substituents on Target Engagement

PositionFunctional GroupBiological ConsequenceExample Agents
3Aryl/heteroarylModulates hydrophobic pocket occupancy and kinase selectivityLarotrectinib, Compound 5n [7]
5Amino derivativesForms critical hydrogen bonds with kinase hinge regionsRepotrectinib, Selitrectinib [1]
7Electron-withdrawing groups (CF₃, Cl)Enhances π-stacking and metabolic stabilityDorsomorphin analogs [3] [6]
2Alkyl groupsModulates membrane permeabilityZaleplon derivatives [6]

The scaffold's bioisosteric relationship with purines enables competitive binding at ATP sites while avoiding off-target effects associated with endogenous nucleotide recognition [3] [8]. This property underpins its application across kinase families, including tropomyosin receptor kinases (TRKs), Pim-1, and cyclin-dependent kinases (CDKs). In TRK inhibition, the pyrazolo[1,5-a]pyrimidine nitrogen at position 1 forms a key hydrogen bond with Glu590, while position 5 substituents extend toward the hydrophobic back pocket, enabling activity against resistance mutations [7].

Role of Chloro and Iodo Functionalization in Bioactivity

Halogenation at positions 3 and 6 of pyrazolo[1,5-a]pyrimidine scaffolds profoundly influences molecular properties and target interactions through steric, electronic, and synthetic mechanisms:

Chloro Substituents (Position 6):

  • Electron-Withdrawing Effects: The chlorine atom reduces electron density at adjacent positions (C5 and C7), enhancing electrophilicity for nucleophilic displacement reactions. This facilitates late-stage diversification via cross-coupling or amination [5] [9].
  • Steric Contour Modulation: The van der Waals radius of chlorine (1.75 Å) optimally fills hydrophobic subpockets in kinase domains without steric clash. In TRK inhibitors, C6 chlorine improves hydrophobic contact with Leu657 in the glycine-rich loop [7].
  • Metabolic Stabilization: Chlorination decreases susceptibility to oxidative metabolism at adjacent positions, extending plasma half-life in preclinical models [6] [9].

Iodo Substituents (Position 3):

  • Synthetic Versatility: The iodine atom serves as a linchpin for structural diversification via transition metal-catalyzed cross-coupling (e.g., Suzuki, Sonogashira). Its superior leaving group ability compared to chlorine or bromine enables efficient Pd-catalyzed amination at mild temperatures [5] [9].
  • Steric and Electronic Effects: The larger van der Waals radius (1.98 Å) and polarizability enhance hydrophobic enclosure in deep binding pockets. In kinase inhibitors, C3-iodo groups engage in halogen bonding with carbonyl oxygens of protein backbones (e.g., TRKA Glu560) [7].
  • Radiotracer Potential: Iodine-125/131 isotopes allow molecular imaging applications, leveraging the scaffold's tumor penetration [9].

Table 2: Physicochemical Properties of 6-Chloro-3-iodopyrazolo[1,5-a]pyrimidine

PropertyValueSignificance
Molecular FormulaC₆H₃ClIN₃Halogen-rich composition
Molecular Weight279.46 g/molOptimal for CNS penetration
SMILESC1=CN2C(=C(C=N2)I)N=C1ClPrecise atomic connectivity
InChIKeyOPASGSRWIMSJGT-UHFFFAOYSA-NUnique structural identifier
Predicted LogP2.8Balanced hydrophobicity
Hydrogen Bond Acceptors3Target interaction capability
Hydrogen Bond Donors0Membrane permeability enhancement
Rotatable Bonds0Conformational restraint

Synthetic Methodologies:The strategic halogen placement is achieved through three key approaches:

  • Cyclocondensation-Halogenation Sequences: Enaminones or chalcones react with 5-aminopyrazoles under oxidative conditions (K₂S₂O₈/NaX in H₂O) to directly yield 3-halo derivatives [5].
  • Post-Cyclization Functionalization: Preformed pyrazolo[1,5-a]pyrimidines undergo electrophilic iodination at C3 using N-iodosuccinimide, exploiting the electron-rich character of the fused pyrazole ring [5] [9].
  • One-Pot Multistep Syntheses: Sequential cyclization and oxidative halogenation using NaI/K₂S₂O₈ in aqueous media provide atom-economical routes to 3-iodo derivatives [5].

Table 3: Synthetic Routes to 3-Iodo-6-chloropyrazolo[1,5-a]pyrimidines

MethodConditionsYieldAdvantages
Three-component reactionEnaminone + aminopyrazole + NaI/K₂S₂O₈ in H₂O, 80°C90%Atom-economical, aqueous conditions [5]
Electrophilic iodinationN-Iodosuccinimide in DMF, 25°C75-85%Regioselective, mild conditions [9]
Microwave-assistedChalcone + aminopyrazole + NIS, 180°C65%Rapid but high energy input [6]

Historical Development of Pyrazolo[1,5-a]pyrimidines as Kinase Inhibitors

The therapeutic evolution of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors demonstrates a paradigm shift from promiscuous inhibitors to mutation-resistant targeted agents:

First-Generation Inhibitors (2010-2018):Initial applications leveraged the scaffold's ATP-mimetic properties for broad kinase inhibition. Dorsomorphin (IC₅₀ = 5-30 nM against AMPK, ALK2) emerged as a pioneering tool compound in 2008, demonstrating antiangiogenic effects via BMP pathway inhibition [3] [6]. This period established core structure-activity relationships:

  • C5 amino groups conferred potency against serine/threonine kinases
  • C7 aryl groups enhanced selectivity for tyrosine kinases
  • C3 halogens enabled downstream derivatization [8]

TRK Inhibition Breakthroughs (2018-present):The discovery of NTRK gene fusions as oncogenic drivers catalyzed focused development:

  • Larotrectinib (Vitrakvi®): FDA-approved in 2018 as the first selective TRK inhibitor, featuring C5 secondary amine and C3 chloro substituents. Achieved 75% response rate in NTRK-fusion cancers but limited by acquired resistance mutations (TRKAG595R, TRKAG667C) [1] [7].
  • Repotrectinib (Augtyro™): FDA-approved in 2023 with macrocyclic constraints around the pyrazolo[1,5-a]pyrimidine core, overcoming solvent-front mutations through steric optimization [1] [2].

Mutation-Adapted Inhibitors:Resistance to first-generation TRK inhibitors spurred innovative designs:

  • Compound 5n: 3-(Pyrazolyl)-6-chloro derivatives demonstrated picomolar IC₅₀ against TRKAG667C (0.4 nM) and TRKAG595R (0.2 nM) mutants by replacing the C3 chloro with pyrazolyl groups via Suzuki coupling of iodinated intermediates. This expanded the front pocket occupancy [7].
  • Selitrectinib (LOXO-195): Incorporates a constrained azepane at C5 to maintain hydrogen bonding with Glu590 while accommodating G595R steric bulk [1] [2].

Table 4: Milestones in Pyrazolo[1,5-a]pyrimidine Kinase Inhibitor Development

YearDevelopmentClinical Impact
2008Dorsomorphin discoveryValidated BMP pathway targeting in heterotopic ossification [3]
2014Pim-1 inhibitors (IC₅₀ < 50 nM)Demonstrated selective kinase targeting with reduced hERG risk [4]
2018Larotrectinib approvalFirst tissue-agnostic NTRK inhibitor (75% ORR) [1] [2]
2019Repotrectinib phase II dataOvercame solvent-front mutations (G595R) [1]
2022Compound 5n preclinical dataAddressed xDFG motif mutations (G667C) [7]
2023Repotrectinib FDA approvalSecond-generation TRK/ROS1/ALK inhibitor [1]

The scaffold continues evolving through strategic halogen utilization: 6-Chloro-3-iodo derivatives serve as pivotal intermediates for synthesizing third-generation inhibitors. The iodine atom enables rapid diversification of the C3 position to install sterically adaptive groups combating resistance mutations, while the C6 chlorine maintains hydrophobic contact and serves as a synthetic handle for amination [5] [7] [9]. This dual halogen approach exemplifies rational drug design against evolving kinase targets.

Properties

Product Name

6-Chloro-3-iodopyrazolo[1,5-a]pyrimidine

IUPAC Name

6-chloro-3-iodopyrazolo[1,5-a]pyrimidine

Molecular Formula

C6H3ClIN3

Molecular Weight

279.46 g/mol

InChI

InChI=1S/C6H3ClIN3/c7-4-1-9-6-5(8)2-10-11(6)3-4/h1-3H

InChI Key

JZDZOAKNULTRTG-UHFFFAOYSA-N

SMILES

C1=C(C=NC2=C(C=NN21)I)Cl

Canonical SMILES

C1=C(C=NC2=C(C=NN21)I)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.